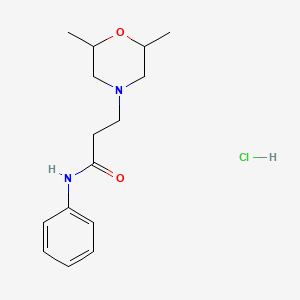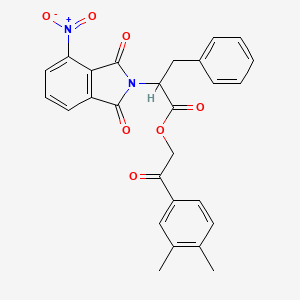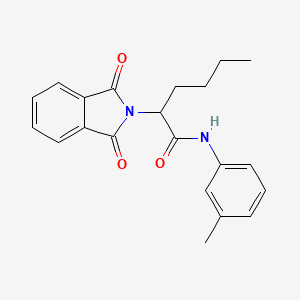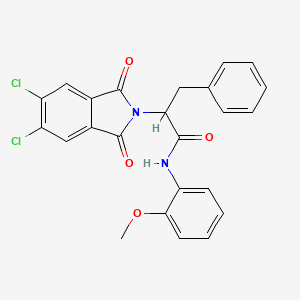
3-(2,6-dimethyl-4-morpholinyl)-N-phenylpropanamide hydrochloride
Vue d'ensemble
Description
3-(2,6-dimethyl-4-morpholinyl)-N-phenylpropanamide hydrochloride, also known as DMPP, is a synthetic compound that has been widely used in scientific research. DMPP is a potent agonist of nicotinic acetylcholine receptors (nAChRs) and has been used to study the physiological and biochemical effects of nAChRs activation.
Mécanisme D'action
3-(2,6-dimethyl-4-morpholinyl)-N-phenylpropanamide hydrochloride activates nAChRs by binding to the receptor site and causing a conformational change that results in the opening of the ion channel. This leads to the influx of cations such as sodium and calcium into the cell, which triggers various intracellular signaling pathways. The activation of nAChRs by this compound has been shown to increase the release of neurotransmitters, modulate synaptic plasticity, and enhance learning and memory.
Biochemical and Physiological Effects:
The activation of nAChRs by this compound has several biochemical and physiological effects. This compound has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and acetylcholine. This can lead to an increase in synaptic transmission, which can enhance learning and memory. This compound has also been shown to modulate synaptic plasticity, which is the ability of synapses to change their strength in response to activity. This can lead to changes in neural circuits and the formation of new memories.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,6-dimethyl-4-morpholinyl)-N-phenylpropanamide hydrochloride has several advantages for lab experiments. It is a highly selective agonist of nAChRs and has a well-established synthesis method. This compound can be used to study the physiological and biochemical effects of nAChRs activation in vitro and in vivo. However, this compound also has some limitations. It is a synthetic compound and may not fully replicate the effects of endogenous ligands. This compound also has a short half-life and may require frequent administration in some experiments.
Orientations Futures
There are several future directions for the study of 3-(2,6-dimethyl-4-morpholinyl)-N-phenylpropanamide hydrochloride. One direction is the investigation of the effects of this compound on different subtypes of nAChRs. Another direction is the study of the effects of this compound on different brain regions and cell types. This compound can also be used to investigate the role of nAChRs in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and addiction. The development of new compounds based on this compound can also lead to the discovery of novel therapeutic targets for these disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research to study the physiological and biochemical effects of nAChRs activation. This compound has a well-established synthesis method and is a highly selective agonist of nAChRs. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, which can lead to the discovery of novel therapeutic targets for neurological and psychiatric disorders.
Applications De Recherche Scientifique
3-(2,6-dimethyl-4-morpholinyl)-N-phenylpropanamide hydrochloride has been extensively used in scientific research to study the physiological and biochemical effects of nAChRs activation. This compound is a selective agonist of nAChRs and has been used to investigate the role of nAChRs in various physiological processes such as synaptic transmission, learning, and memory. This compound has also been used to study the effects of nAChRs activation on the release of neurotransmitters such as dopamine, serotonin, and acetylcholine.
Propriétés
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-12-10-17(11-13(2)19-12)9-8-15(18)16-14-6-4-3-5-7-14;/h3-7,12-13H,8-11H2,1-2H3,(H,16,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQUBYDIMUUROS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-chlorophenyl)-6-(4-fluorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3942693.png)

![2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B3942702.png)
![3,4-bis{[(benzylthio)acetyl]amino}benzoic acid](/img/structure/B3942706.png)
![2-{1-[(1-butyl-1H-benzimidazol-2-yl)amino]ethyl}-4-chlorophenol](/img/structure/B3942707.png)
![4-chloro-6-{[(4-methyl-3-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3942720.png)
![4-chloro-6-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B3942731.png)


![1-[4-(benzyloxy)phenyl]-5-(3-chloro-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3942751.png)
![3-benzyl-4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3942754.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B3942772.png)